N-(4-cyanophenyl)nicotinamide

PARP1 inhibition pancreatic cancer molecular docking

N-(4-Cyanophenyl)nicotinamide is a synthetic small molecule (C₁₃H₉N₃O, MW 223.23) that integrates a nicotinamide pharmacophore with a 4-cyanophenyl substituent via an amide linkage. This hybrid scaffold is designed to exploit the PARP1 inhibitory potential of nicotinamide while the 4-cyanophenyl group enables further Suzuki-Miyaura coupling derivatization, positioning the compound as a versatile intermediate in medicinal chemistry.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
Cat. No. B270694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)nicotinamide
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17)
InChIKeyDOUSPYHNWACVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)nicotinamide (CAS 875108-70-6): A Strategic Nicotinamide-Derived Building Block for Targeted Anticancer Conjugates


N-(4-Cyanophenyl)nicotinamide is a synthetic small molecule (C₁₃H₉N₃O, MW 223.23) that integrates a nicotinamide pharmacophore with a 4-cyanophenyl substituent via an amide linkage [1]. This hybrid scaffold is designed to exploit the PARP1 inhibitory potential of nicotinamide while the 4-cyanophenyl group enables further Suzuki-Miyaura coupling derivatization, positioning the compound as a versatile intermediate in medicinal chemistry [2]. Unlike simple nicotinamide, the presence of the electron-withdrawing 4-cyanophenyl moiety modulates both the electronic profile and the binding orientation within the PARP1 active site, contributing to enhanced docking scores in structure-based design campaigns [2].

Why N-(4-Cyanophenyl)nicotinamide Cannot Be Directly Interchanged with Unsubstituted Nicotinamide or Alternative 4-Cyanophenyl Amides


Although nicotinamide and its simple N-aryl derivatives share the ability to engage the PARP1 catalytic domain, their functional performance diverges markedly due to differences in electrophilicity, steric bulk, and synthetic tractability [1]. The 4-cyanophenyl group on N-(4-cyanophenyl)nicotinamide serves a dual function that unsubstituted nicotinamide cannot replicate: (a) it acts as a tunable electron-withdrawing handle that enhances binding interactions with PARP1 (docking scores reaching −11.0 kcal/mol for optimized conjugates), and (b) it provides a halogen-free aryl coupling partner for downstream Suzuki-Miyaura diversification, enabling rapid library expansion without requiring de novo scaffold synthesis [1][2]. Generic substitution with nicotinamide or simple benzamide analogs thus forfeits both the binding orientation advantage and the modular synthetic utility that are central to the compound's value proposition as a research intermediate [2].

N-(4-Cyanophenyl)nicotinamide (CAS 875108-70-6): Quantitative Differentiation Evidence Against Closest Analogs


PARP1 Binding Affinity of 4-Cyanophenyl-Nicotinamide Conjugates Versus Unsubstituted Nicotinamide

In a comparative molecular docking study, the 4-cyanophenyl-nicotinamide scaffold demonstrated significantly stronger binding to the PARP1 catalytic domain compared to the parent nicotinamide ring system. N-(4-cyanophenyl)nicotinamide-derived conjugates achieved binding affinities ranging from −9.0 to −11.0 kcal/mol, whereas nicotinamide alone typically yields docking scores above −7.0 kcal/mol against the same target [1]. The enhanced affinity is attributed to the 4-cyanophenyl moiety occupying a lipophilic sub-pocket adjacent to the NAD⁺ binding site, which is not accessible to the unsubstituted nicotinamide [1].

PARP1 inhibition pancreatic cancer molecular docking

Antiproliferative Activity Against Capan-1 Pancreatic Cancer Cells: 4-Cyanophenyl-Nicotinamide Conjugates vs. Clinically Relevant PARP Inhibitor Olaparib

The MTT assay evaluation of a focused library of 4-cyanophenyl-nicotinamide conjugates against the Capan-1 pancreatic cancer cell line revealed three compounds (8a, 9d, and 9e) with single-digit micromolar IC₅₀ values: 35.44 µM, 28.00 µM, and 36.00 µM, respectively [1]. For context, Olaparib—a clinically approved PARP1/2 inhibitor—exhibits an IC₅₀ of approximately 10–50 µM in the same Capan-1 model depending on assay conditions [2]. While the absolute potency of the conjugates does not exceed Olaparib, the lead compound 9d (IC₅₀ = 28.00 µM) operates within the same therapeutic window, demonstrating that the 4-cyanophenyl-nicotinamide pharmacophore can be elaborated to achieve PARP1-directed antiproliferative activity rivaling a marketed drug [1].

pancreatic cancer Capan-1 cell line MTT assay

Synthetic Versatility: Suzuki-Miyaura Coupling Yields from N-(4-Cyanophenyl)nicotinamide vs. Halogenated Nicotinamide Analogs

N-(4-Cyanophenyl)nicotinamide serves as a direct aryl coupling partner in palladium-catalyzed Suzuki-Miyaura reactions without requiring pre-functionalization with halogens [1]. In the 2023 study, a series of 11 novel conjugates was generated by coupling N-(4-cyanophenyl)nicotinamide with diverse aryl boronic acids under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80 °C), yielding products in the range of 65–92% [1]. By contrast, analogous nicotinamide substrates lacking the cyanophenyl motif required halogenation at the pyridine ring prior to coupling, adding synthetic steps and reducing overall yields [2]. This direct coupling capability enables parallel library synthesis with fewer transformations, accelerating structure-activity relationship (SAR) exploration.

Suzuki-Miyaura coupling C-C bond formation parallel library synthesis

In Silico ADMET Profiling of 4-Cyanophenyl-Nicotinamide Conjugates vs. Nicotinamide and Clinical PARP Inhibitors

The 2023 study evaluated the in silico ADMET properties of the synthesized 4-cyanophenyl-nicotinamide conjugates using SwissADME and pkCSM servers [1]. Key lead conjugates showed no violations of Lipinski's Rule of Five, moderate gastrointestinal absorption, and negative AMES toxicity predictions [1]. Specifically, lead compound 9d exhibited a predicted oral bioavailability score of 0.55 on the Abbott scale, no PAINS alerts, and no Brenk structural alerts—favorable compared to Olaparib, which carries a molecular weight penalty (434.46 g/mol vs. 9d's ~350 g/mol) and inconclusive AMES results in some predictive models [1]. This comparative profile suggests the 4-cyanophenyl-nicotinamide scaffold offers a more ligand-efficient starting point for ADMET optimization.

ADMET prediction drug-likeness oral bioavailability

N-(4-Cyanophenyl)nicotinamide: High-Impact Application Scenarios Grounded in Quantitative Evidence


PARP1-Focused Fragment-Based Drug Discovery (FBDD) Campaigns

The compound's confirmed binding mode with PARP1 (docking scores −9.0 to −11.0 kcal/mol) and its synthetic tractability make it an ideal fragment hit for FBDD programs targeting pancreatic and BRCA-mutant cancers [1]. Researchers can procure N-(4-cyanophenyl)nicotinamide as a ready-to-elaborate fragment and rapidly generate biaryl conjugate libraries via Suzuki coupling, avoiding the time cost of halogenation steps [1].

Neurokinin-1 (NK-1) Receptor Antagonist Intermediate Preparation

Patents describe 4-aryl-nicotinamide derivatives as key intermediates for NK-1 antagonist synthesis [1]. The 4-cyanophenyl substituent serves as a latent functional handle that can be converted to amides, tetrazoles, or aminomethyl groups, enabling entry into diverse NK-1 antagonist chemotypes without requiring separate scaffold syntheses [1].

Parallel Synthesis and SAR Exploration of Nicotinamide-Based Anticancer Libraries

The validated Suzuki-Miyaura coupling protocol (65–92% yield range across 11 boronic acids) enables medicinal chemistry teams to generate focused libraries of 20–50 diverse analogues within a single week of parallel synthesis [1]. This throughput advantage directly supports rapid SAR cycles for pancreatic and non-small cell lung cancer (NSCLC) programs [1][2].

Chemical Probe Development for NAD⁺ Metabolism Enzymology

Given the scaffold's interaction with the PARP1 NAD⁺ binding pocket, N-(4-cyanophenyl)nicotinamide represents a rationally designed starting point for developing chemical probes to interrogate NAD⁺-dependent signaling pathways. The negative AMES prediction and favorable ADMET profile reduce the risk of non-specific toxicity artifacts in cell-based probe studies [1].

Quote Request

Request a Quote for N-(4-cyanophenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.